N,N'-双(3-甲苯基)丙二酰胺

描述

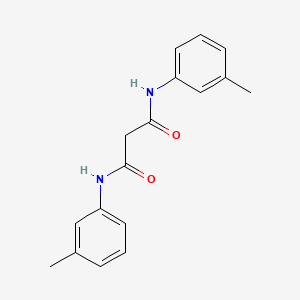

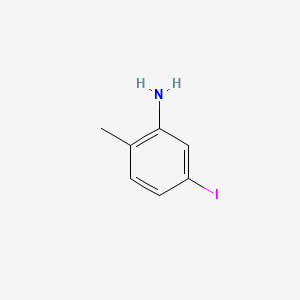

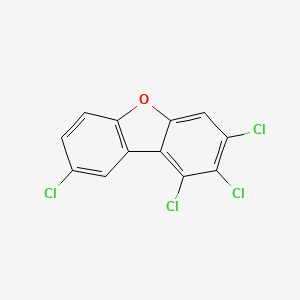

“N,N’-bis(3-methylphenyl)propanediamide” is a chemical compound with the molecular formula C17H18N2O2 . It is a white solid and is symmetrical around the central carbon atom .

Molecular Structure Analysis

The molecular structure of “N,N’-bis(3-methylphenyl)propanediamide” is symmetrical around the central carbon atom . Each half of the molecule is stabilized by intramolecular C-H⋯O hydrogen bonds . Each amide group is almost coplanar with the adjacent benzene ring . The planes of the amide groups are inclined at an angle of 68.5°, while the two benzene rings make a dihedral angle of 70.40° .Physical And Chemical Properties Analysis

“N,N’-bis(3-methylphenyl)propanediamide” is a white solid with a molecular weight of 282.34 g/mol . It is soluble in DMSO .科学研究应用

Organic Solid-State Lasers

“N,N’-bis(3-methylphenyl)propanediamide” is used in the field of organic solid-state lasers . The molecule is a hole-transporting organic system, and research has been conducted to improve the properties of active laser materials using this molecule . The amplified spontaneous emission characteristics, such as threshold, linewidth, emission wavelength, and photostability, of polystyrene films doped with this molecule have been optimized . This optimization was achieved by investigating the influence of several materials parameters such as film thickness and the concentration of the molecule .

Distributed Feedback Lasers

Another application of “N,N’-bis(3-methylphenyl)propanediamide” is in the creation of distributed feedback lasers with holographically fabricated polymeric resonators . This application is based on the unique properties of the molecule and its interaction with other materials .

安全和危害

“N,N’-bis(3-methylphenyl)propanediamide” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

N,N'-bis(3-methylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKPTPEJZYMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350456 | |

| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-bis(3-methylphenyl)propanediamide | |

CAS RN |

116476-70-1 | |

| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?

A1: N,N'-bis(3-methylphenyl)propanediamide exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].

Q2: How does N,N'-bis(3-methylphenyl)propanediamide interact with other molecules in its solid state?

A2: In the crystal form, individual molecules of N,N'-bis(3-methylphenyl)propanediamide interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)